molecular formula C9H10BrCl B13609150 1-(2-Bromopropyl)-2-chlorobenzene

1-(2-Bromopropyl)-2-chlorobenzene

Cat. No.: B13609150
M. Wt: 233.53 g/mol
InChI Key: VWSRCVQOZUBSJR-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-2-chlorobenzene is a bifunctional halogenated benzene derivative of significant interest in advanced organic synthesis . Its structure features two distinct reactive sites: an aryl chloride and a secondary alkyl bromide, each with differentiated reactivity that allows for selective and sequential functionalization in multi-step synthetic sequences . The secondary alkyl bromide is highly reactive and susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, making it a versatile handle for further manipulation . In contrast, the aryl chloride, while less reactive toward nucleophiles due to the sp2 hybridization and resonance stabilization of the carbon-halogen bond, can be functionalized under specific conditions such as transition-metal-catalyzed cross-coupling reactions . This differential reactivity makes this compound a valuable organohalide building block for constructing more complex molecules. It is particularly useful in pharmaceutical research and for the development of agrochemicals, dyes, and polymers . Potential synthetic applications include its use in forming Grignard reagents at the bromopropyl site, leaving the aryl chloride untouched for subsequent coupling steps . As a halogenated aromatic hydrocarbon, this compound is intended for research applications only. It is not for diagnostic or therapeutic uses. Researchers should handle it with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(2-bromopropyl)-2-chlorobenzene

InChI

InChI=1S/C9H10BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

VWSRCVQOZUBSJR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Bromopropyl 2 Chlorobenzene

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of 1-(2-bromopropyl)-2-chlorobenzene suggests several potential synthetic routes. The most direct disconnection is the carbon-bromine bond on the propyl chain, leading to a (2-chlorophenyl)propane precursor. This precursor can then be subjected to bromination. Another key disconnection involves the bond between the aromatic ring and the propyl group, pointing towards a Friedel-Crafts type reaction between a chlorobenzene (B131634) derivative and a propyl-containing electrophile, or a coupling reaction involving an organometallic species derived from 2-chlorotoluene (B165313) and a suitable three-carbon synthon. quora.com

Key precursors for the synthesis of this compound include:

1-Chloro-2-propylbenzene: This is a primary precursor for direct bromination on the alkyl side chain.

2-Chlorotoluene: This can be a starting material for building the propyl chain through various C-C bond-forming reactions. docbrown.info

1-Bromo-2-chlorobenzene (B145985): This can be used in coupling reactions to introduce the propyl group. chemicalbook.com

Targeted Bromination of (2-chlorophenyl)propanes

The targeted bromination of (2-chlorophenyl)propanes is a critical step in many synthetic approaches to this compound. The choice of brominating agent and reaction conditions determines the regioselectivity of the halogenation, either on the aromatic ring or the alkyl side chain.

Free Radical Bromination Approaches

Free radical bromination is a common method for introducing a bromine atom onto an alkyl side chain of an aromatic compound. masterorganicchemistry.com This reaction proceeds via a radical chain mechanism, typically initiated by light or a radical initiator. libretexts.orgmasterorganicchemistry.com

The regioselectivity of free-radical bromination is highly dependent on the stability of the resulting radical intermediate. chemistrysteps.compearson.com In the case of (2-chlorophenyl)propanes, the benzylic position (the carbon atom directly attached to the aromatic ring) is the most favored site for hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.com This leads to the preferential formation of 1-(1-bromopropyl)-2-chlorobenzene. However, bromination at the secondary carbon of the propyl chain to form the desired this compound is also possible, though it is generally a minor product under standard free-radical conditions. stackexchange.com

The stability of radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com While the benzylic radical is highly stabilized, the secondary radical at the 2-position of the propyl chain is more stable than the primary radical at the 3-position. Therefore, careful control of reaction conditions is necessary to favor the formation of the 2-bromo isomer.

Stereochemical considerations may arise if a chiral center is created during the bromination process. If the starting material is achiral, a racemic mixture of enantiomers will be produced.

The choice of radical initiator and reaction conditions plays a crucial role in the efficiency and selectivity of free-radical bromination. youtube.comwikipedia.orgyoutube.com

Initiator SystemDescription
N-Bromosuccinimide (NBS) A common and effective reagent for benzylic and allylic bromination. It provides a low, constant concentration of bromine, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.orgchadsprep.comscientificupdate.com
Bromine (Br2) with Light or Heat Direct use of molecular bromine can also effect free-radical bromination, but it is often less selective than NBS and can lead to over-bromination and aromatic bromination. youtube.comyoutube.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) This reagent, sometimes used with a catalyst like ZrCl4, can offer an alternative to NBS and may prevent competing aromatic bromination. scientificupdate.com

Optimization of reaction conditions such as solvent, temperature, and initiator concentration is critical. For instance, using a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) can favor the desired radical pathway. gla.ac.uk Continuous addition of the initiator can help maintain a low radical concentration, potentially improving selectivity. scientificupdate.com

Electrophilic Bromination at Aromatic Ring Followed by Alkyl Functionalization

An alternative strategy involves first introducing a bromine atom onto the aromatic ring via electrophilic aromatic substitution, followed by the functionalization of an existing alkyl group or the introduction of the propyl chain.

Electrophilic bromination of 2-chlorotoluene, for example, would yield a mixture of brominated isomers. The directing effects of the chloro (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups would need to be considered. reddit.comgmu.edu Subsequent free-radical bromination of the methyl group could then be performed, followed by chain extension to form the propyl group.

Another approach involves the Friedel-Crafts alkylation of a bromochlorobenzene isomer with a propyl halide or propene in the presence of a Lewis acid catalyst like AlCl₃. quora.comlibretexts.org However, this method is often plagued by issues such as carbocation rearrangements and polyalkylation. libretexts.org For example, the reaction of 1-bromo-2-chlorobenzene with 1-chloropropane (B146392) could lead to the formation of the n-propyl product, but also the rearranged isopropyl product.

Ortho-Directed Lithiation and Subsequent Halogenation Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs an organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, one could envision a scenario starting with a 2-chlorophenyl derivative containing a suitable DMG. For example, if a precursor like 2-(2-chlorophenyl)propane-2-ol is used, the hydroxyl group could potentially direct lithiation to the ortho position. However, the chlorine atom itself can act as a directing group, although it is a weaker director than many other functional groups. acs.org Treatment of chlorobenzene with a strong base like sec-butyllithium (B1581126) at low temperatures can lead to lithiation ortho to the chlorine. acs.org

Directed ortho-Metalation (DoM) with Halogen Electrophiles

Directed ortho-Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate, which can then react with a variety of electrophiles to introduce a substituent exclusively at the ortho-position. wikipedia.org

For the synthesis of a precursor to this compound, one could envision a route starting from chlorobenzene bearing a suitable DMG. Powerful DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org A hypothetical DoM approach could involve a protected 2-chloroaniline (B154045) derivative. The DMG would direct lithiation to the C2 position (ortho to the DMG). Subsequent reaction with an appropriate three-carbon electrophile, such as propylene (B89431) oxide, would install the carbon skeleton. This reaction typically occurs as a backside attack on the less substituted carbon of the epoxide. organicchemistrytutor.com Following the introduction of the side chain, deprotection and further functionalization of the resulting alcohol to a bromide would be necessary.

Hypothetical DoM Route:

Protection: Start with a suitable chlorobenzene derivative with a strong directing group (e.g., O-carbamate).

Metalation: Treat with an alkyllithium base (e.g., sec-BuLi) at low temperatures (-78 °C) to generate the ortho-lithiated species. harvard.edu

Alkylation: React the aryllithium intermediate with an electrophile like propylene oxide to form the 1-(2-chlorophenyl)-2-propanol (B2627574) precursor. organicchemistrytutor.comyoutube.com

Functional Group Conversion: Convert the secondary alcohol to the desired bromide using a reagent like phosphorus tribromide (PBr₃). vaia.comorgosolver.com

Control of Aryl Halogenation Selectivity

The synthesis of the target compound often relies on precursors like 1-bromo-2-chlorobenzene. chemimpex.com Direct halogenation of chlorobenzene typically results in a mixture of ortho- and para-isomers, with the para-isomer being the major product due to steric hindrance. stackexchange.com Therefore, achieving high selectivity for the ortho-product requires specialized methods.

A highly effective and common method for the selective synthesis of 1-bromo-2-chlorobenzene is the Sandmeyer reaction. wikipedia.org This procedure starts with 2-chloroaniline, which is first diazotized using sodium nitrite (B80452) and a strong acid like hydrobromic acid at low temperatures (0-10 °C). prepchem.com The resulting diazonium salt is then decomposed in the presence of copper(I) bromide (CuBr), which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired 1-bromo-2-chlorobenzene with high regioselectivity and in good yields (89-95%). wikipedia.orgprepchem.com

Table 1: Comparison of Halogenation Methods for Chlorobenzene

MethodReagentsSelectivityTypical YieldReference
Electrophilic BrominationBr₂, FeBr₃Low (mixture of o/p isomers)Variable stackexchange.com
Sandmeyer Reaction1. NaNO₂, HBr (from 2-chloroaniline) 2. CuBrHigh (ortho-selective)89-95% prepchem.com

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling with Brominated Propyl Moieties

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.netyoutube.com To synthesize this compound, a plausible strategy involves coupling a (2-chlorophenyl)boronic acid with a suitable brominated propyl partner, such as 1,2-dibromopropane.

This C(sp²)–C(sp³) coupling can be challenging and often requires specific ligands and reaction conditions to achieve good yields and prevent side reactions like β-hydride elimination. nih.govacs.org The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to facilitate these transformations. nih.govresearchgate.net

Table 2: Typical Components for a Suzuki-Miyaura C(sp²)-C(sp³) Coupling Reaction

ComponentExamplePurposeReference
Aryl Boronic Species(2-Chlorophenyl)boronic acidAryl source youtube.com
Alkyl Halide1,2-DibromopropaneAlkyl source nih.gov
Palladium CatalystPd(OAc)₂ or Pd₂(dba)₃Catalyzes the cross-coupling cycle researchgate.net
LigandSPhos, XPhos, or AntPhosStabilizes and activates the Pd center nih.gov
BaseK₃PO₄, K₂CO₃, or TMSOKActivates the boronic acid researchgate.netnih.gov
SolventToluene (B28343), Dioxane, or THFSolubilizes reactants researchgate.net

Grignard Reagent Formation and Reaction with Chlorinated Aromatics

A more traditional and highly effective method for forming the C-C bond is through a Grignard reaction. libretexts.org This approach can be particularly useful by leveraging the differential reactivity of halogens. Starting with 1-bromo-2-chlorobenzene, the Grignard reagent can be formed selectively at the more reactive carbon-bromine bond by reaction with magnesium metal in an ether solvent like THF or diethyl ether. wikipedia.org

The resulting 2-chlorophenylmagnesium bromide is a potent nucleophile that can react with various electrophiles. vaia.com For the synthesis of the target compound's precursor, reaction with an epoxide like propylene oxide is an excellent choice. organicchemistrytutor.comyoutube.com The nucleophilic Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of 1-(2-chlorophenyl)-2-propanol after an acidic workup. organicchemistrytutor.comvaia.com This secondary alcohol can then be readily converted to this compound using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). orgosolver.comcommonorganicchemistry.combyjus.com This method avoids carbocation rearrangements that can be an issue when using HBr. masterorganicchemistry.com

Synthetic Sequence via Grignard Reaction:

Grignard Formation: 1-bromo-2-chlorobenzene reacts with Mg in THF to form 2-chlorophenylmagnesium bromide.

Epoxide Opening: The Grignard reagent reacts with propylene oxide, followed by an acidic workup (e.g., aq. NH₄Cl) to yield 1-(2-chlorophenyl)-2-propanol. organicchemistrytutor.com

Bromination: The alcohol is treated with PBr₃ to afford the final product, this compound. vaia.comorgosolver.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Systems for Reduced Waste Production

A key aspect of green chemistry is the use of catalysis to replace stoichiometric reagents, thereby minimizing waste. unibo.it In the context of synthesizing this compound, several steps can be made more sustainable.

For cross-coupling reactions like the Suzuki-Miyaura coupling, significant progress has been made in developing highly active palladium catalyst systems. These catalysts can operate at very low loadings (down to mol% or even ppm levels), which reduces the amount of expensive and toxic heavy metal required. rsc.org Furthermore, the development of reactions in greener solvents, such as water or recyclable hydrocarbon solvents, dramatically reduces the environmental impact of the process. digitellinc.comunibo.itnih.gov The use of water-soluble ligands allows for catalyst recycling by separating the aqueous catalyst phase from the organic product phase. unibo.it

In halogenation steps, traditional methods often use stoichiometric amounts of reagents. Research into catalytic halogenation aims to reduce this waste. For instance, flow chemistry techniques can improve safety and selectivity in halogenation reactions, and in-situ generation of catalysts like FeBr₃ can enhance efficiency. rsc.org Catalytic de-halogenation processes using transition metal nanostructures are also being explored for waste treatment, which could be applied to byproducts from the synthesis. murdoch.edu.au By integrating these catalytic and technological advancements, the synthesis of complex molecules like this compound can be achieved with significantly reduced environmental impact.

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in directing the outcome of the synthesis of this compound, influencing reaction rates, yields, and regioselectivity. The synthesis can be envisioned via pathways such as the radical bromination of 1-(2-chlorophenyl)propane or the electrophilic addition of a bromine source to 1-(2-chlorophenyl)propene. In both scenarios, the solvent medium plays a pivotal role.

In radical bromination reactions, non-polar solvents are often preferred to minimize competing ionic side reactions. For benzylic brominations, carbon tetrachloride (CCl₄) has been a traditional choice, although its use is now restricted due to environmental and safety concerns. Safer alternatives include cyclohexane and other aliphatic hydrocarbons. The use of N-Bromosuccinimide (NBS) as a brominating agent is particularly effective as it maintains a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr), which is crucial for selectivity. masterorganicchemistry.com

For electrophilic additions, the solvent's polarity and coordinating ability are key. The bromination of styrene (B11656), a structural analogue, has been studied in various solvents. cdnsciencepub.com While solvent polarity can influence the reaction rate, the effect is not always straightforward. nih.gov Chlorinated solvents can favor an ionic mechanism. rsc.org

Alternative Reaction Media

To enhance efficiency, improve safety, and facilitate milder reaction conditions, alternative reaction media such as ionic liquids and phase-transfer catalysis (PTC) are employed.

Ionic Liquids: These are salts with low melting points that can act as both solvent and catalyst. For halogenations, ionic liquids can offer excellent dissolution of both organic substrates and inorganic reagents. beilstein-journals.org For instance, in the copper-catalyzed halogenation of anilines, ionic liquids enabled high yields and regioselectivity under mild conditions by ensuring the optimal mixing of reactants. beilstein-journals.org This approach avoids the need for harsh acidic conditions and can proceed at lower temperatures. beilstein-journals.org

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases, such as a solid or aqueous inorganic reagent and an organic substrate. nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic reagent (e.g., bromide) from the aqueous/solid phase into the organic phase where the reaction occurs. nih.govcrdeepjournal.org This methodology is advantageous for generating this compound from a precursor like 1-(2-chlorophenyl)propan-2-ol via nucleophilic substitution, or for dehydrohalogenation steps. PTC offers benefits like reduced reaction times, increased yields, and the use of inexpensive and safer reagents. nih.gov

The table below illustrates the conceptual impact of different solvent systems on the synthesis of a halogenated propylbenzene (B89791), based on established principles.

Reaction TypeConventional SolventAlternative MediumKey Advantages of Alternative Medium
Radical BrominationCarbon Tetrachloride, Cyclohexane--
Electrophilic AdditionAcetic Acid, DichloromethaneIonic Liquid (e.g., [HMIM]Cl)Enhanced reactant mixing, milder conditions, improved regioselectivity. beilstein-journals.org
Nucleophilic SubstitutionToluene, XylenePhase-Transfer Catalysis (PTC)Increased reaction rates, use of aqueous/solid reagents, reduced organic solvent volume. crdeepjournal.org

Reaction Mechanism Elucidation and Kinetic Analysis of Synthetic Pathways

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound. The two primary routes involve either a free-radical pathway or an electrophilic addition pathway.

The free-radical bromination of 1-(2-chlorophenyl)propane with a reagent like NBS proceeds via a chain reaction mechanism. masterorganicchemistry.com

Initiation: The reaction is initiated by light or a radical initiator, leading to the homolytic cleavage of the initiator or a small amount of Br₂ to form bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the propyl chain, the weakest C-H bond, to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.comchadsprep.com

Termination: The reaction terminates when two radicals combine.

The electrophilic addition of HBr to 1-(2-chlorophenyl)propene follows a different mechanism. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic bromine of a bromine-containing reagent. youtube.com This typically proceeds through a cyclic bromonium ion intermediate, especially when using Br₂. cdnsciencepub.com The subsequent attack by a bromide ion (or other nucleophile) opens the ring to give the dibrominated product. In the case of HBr addition, a carbocation intermediate is formed, with the proton adding to the less substituted carbon to form the more stable benzylic carbocation (Markovnikov's rule). The bromide ion then attacks this carbocation to yield this compound.

Kinetic analysis of analogous reactions provides insight. For the bromination of styrenes, the reaction is typically second order, being first order in both the styrene and bromine. cdnsciencepub.com The rate of reaction is influenced by the substituents on the aromatic ring.

Computational Studies on Transition States in Halogenation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energies of transition states in halogenation reactions. acs.org For the synthesis of this compound via electrophilic addition to 1-(2-chlorophenyl)propene, the nature of the transition state is of great interest.

Studies on the bromination of styrene suggest that the reaction proceeds through a bridged, cyclic bromonium ion-like transition state rather than an open-chain α-bromocarbonium ion. cdnsciencepub.comacs.org This bridged structure helps to explain the stereospecific anti-addition observed in many alkene brominations. The transition state is characterized by a partial bond between the bromine and both carbons of the double bond. The positive charge is delocalized over the bromine and the carbon atoms. The presence of the electron-withdrawing chloro-substituent on the benzene (B151609) ring in 1-(2-chlorophenyl)propene would likely influence the symmetry and charge distribution of this transition state.

For the radical bromination pathway, computational studies can model the hydrogen abstraction step. The transition state for this step involves the partial breaking of the C-H bond and the partial formation of the H-Br bond. The stability of the resulting benzylic radical is a key factor determining the activation energy of this step.

The table below summarizes computed activation barriers for analogous halogenation reactions, providing a comparative basis.

ReactionPathwayComputed Activation Barrier (kJ/mol)Reference System
Hydrogen AbstractionRadical~50-60Toluene + Br•
Electrophilic AdditionIonic~40-50Styrene + Br₂

Note: These values are illustrative and depend heavily on the level of theory and specific reaction conditions modeled.

Kinetic Isotope Effects in Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a crucial experimental tool for probing reaction mechanisms, particularly the rate-determining step. dalalinstitute.com A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. pharmacy180.com

For the radical bromination of 1-(2-chlorophenyl)propane, the rate-determining step is typically the abstraction of the benzylic hydrogen by a bromine radical. pharmacy180.com Replacing this hydrogen with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 2). For the free-radical bromination of toluene with NBS, a kH/kD of 4.9 has been reported. pharmacy180.com A lower value of 1.8 for isopropyl benzene suggests an earlier transition state due to the formation of a more stable tertiary benzylic radical. pharmacy180.com For 1-(2-chlorophenyl)propane, a substantial primary KIE would be expected, confirming that C-H bond cleavage is indeed the rate-limiting event.

In the electrophilic addition of HBr to 1-(2-chlorophenyl)propene, the situation is different. If the initial attack of the π-bond on the bromine source to form the carbocation or bromonium ion intermediate is rate-determining, no primary KIE would be observed for isotopic substitution at the propyl chain's carbons. However, small secondary KIEs (kH/kD ≈ 1-1.3) might be observed due to changes in hybridization at the carbon atoms (sp² to sp³) in the transition state. pharmacy180.com Inverse secondary KIEs (kH/kD < 1) have been observed in some additions of allyl reagents, suggesting significant bond formation in the transition state. nih.gov

The table below presents typical KIE values for analogous reaction mechanisms.

Reaction MechanismRate-Determining StepPosition of Isotopic Label (D)Expected kH/kD ValueType of KIE
Radical BrominationC-H bond abstractionBenzylic C-H2 - 8Primary
Electrophilic AdditionFormation of carbocation/bromonium ionVinylic C-H0.9 - 1.3Secondary

These values provide a diagnostic tool to distinguish between the two primary synthetic pathways to this compound.

Chemical Reactivity and Transformation Pathways of 1 2 Bromopropyl 2 Chlorobenzene

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions of 1-(2-bromopropyl)-2-chlorobenzene involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon, leading to the formation of a carbon-carbon double bond. These reactions can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. youtube.comyoutube.com The choice of mechanism and the resulting product distribution are heavily influenced by the reaction conditions, such as the strength of the base, the solvent, and the temperature. youtube.commasterorganicchemistry.com

Formation of Unsaturated Derivatives (Alkenes)

The treatment of this compound with a base can induce a dehydrobromination reaction, yielding unsaturated alkene derivatives.

E2 Mechanism : A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), will favor the E2 mechanism. This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously eliminated. youtube.comlibretexts.org This process is favored by strong bases and higher temperatures. youtube.com

E1 Mechanism : In the presence of a weak base or a protic solvent (like ethanol (B145695) or water) and heat, the reaction can proceed through an E1 mechanism. youtube.comquora.com This is a two-step process that begins with the slow, unimolecular departure of the bromide leaving group to form a secondary carbocation intermediate. A weak base then abstracts a proton from an adjacent carbon to form the alkene. youtube.com

The primary products of these elimination reactions would be isomers of 1-chloro-2-(prop-1-en-2-yl)benzene (B8769208) and (E/Z)-1-chloro-2-(prop-1-en-1-yl)benzene.

Regioselectivity (Saytzeff vs. Hofmann Products)

When multiple types of β-hydrogens are available for abstraction, the regioselectivity of the elimination reaction becomes a key consideration, leading to the potential formation of different constitutional isomers.

Saytzeff (Zaitsev) Product : Governed by Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and thus more thermodynamically stable, alkene. masterorganicchemistry.com In the case of this compound, abstraction of a proton from the internal methyl group (C1 of the propyl chain) would lead to the formation of (E/Z)-1-chloro-2-(prop-1-en-1-yl)benzene. This pathway is typically favored when using small, strong bases like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). youtube.com

Hofmann Product : The use of a sterically hindered, bulky base, such as potassium tert-butoxide (KOtBu), can favor the formation of the Hofmann product. masterorganicchemistry.com The large size of the base makes it difficult to access the more sterically hindered internal proton. Instead, it preferentially abstracts a proton from the less hindered terminal methyl group (C3 of the propyl chain), leading to the formation of 1-chloro-2-(prop-1-en-2-yl)benzene, the less substituted alkene.

BaseSteric HindranceMajor ProductProduct Name
Sodium Ethoxide (NaOEt)LowSaytzeff(E/Z)-1-chloro-2-(prop-1-en-1-yl)benzene
Potassium tert-Butoxide (KOtBu)HighHofmann1-chloro-2-(prop-1-en-2-yl)benzene

Organometallic Transformations

The differential reactivity of the alkyl bromide and the aryl chloride moieties in this compound allows for selective organometallic transformations, providing powerful tools for constructing more complex molecules.

Formation and Reactivity of Grignard Reagents

Grignard reagents are formed by reacting an organic halide with magnesium metal in an ether solvent. chemguide.co.ukyoutube.com For this compound, the greater reactivity of the carbon-bromine bond compared to the more stable carbon-chlorine bond allows for the selective formation of the Grignard reagent at the propyl chain. walisongo.ac.id

The reaction involves the insertion of magnesium into the C-Br bond, yielding (2-(2-chlorophenyl)propyl)magnesium bromide. youtube.com This organometallic intermediate is a potent nucleophile and a strong base, reacting readily with various electrophiles. For instance, it can react with carbon dioxide to form a carboxylic acid after acidic workup, or with aldehydes and ketones to form secondary and tertiary alcohols, respectively. chemguide.co.uk Throughout these reactions, the aryl chloride group typically remains intact.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a rapid reaction, often occurring at low temperatures, involving an organolithium reagent (like n-butyllithium or tert-butyllithium) and an organic halide. harvard.eduprinceton.edu The rate of exchange is significantly faster for bromides than for chlorides. princeton.edu This reactivity difference allows for the selective exchange of the bromine atom in this compound.

Treating the compound with an alkyllithium reagent results in the formation of 1-(2-lithiated-propyl)-2-chlorobenzene. This newly formed organolithium species is a powerful nucleophile that can be used in subsequent reactions. However, the high basicity of organolithium reagents can also lead to competing elimination reactions, especially if the reaction temperature is not carefully controlled.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. libretexts.orgnobelprize.org The difference in reactivity between the C(sp³)-Br bond and the C(sp²)-Cl bond in this compound can be exploited for selective couplings. Generally, the C(sp²)-Cl bond is less reactive than the C(sp²)-Br bond in the key oxidative addition step to the palladium(0) catalyst. chlorobenzene.ltdresearchgate.net However, the reactivity of the C(sp³)-Br bond can be influenced by the specific reaction conditions and ligands used. nih.gov

Suzuki Reaction : This reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net While Suzuki reactions are most common for C(sp²)-X bonds, selective coupling at the C(sp²)-Cl position could potentially be achieved over the C(sp³)-Br bond, or vice-versa, by careful selection of the palladium catalyst, ligands, and reaction conditions. nih.gov For example, using specific phosphine (B1218219) ligands can influence whether the catalyst favors activation of a C(sp³)–Br bond or a C(sp²)–Br bond. nih.gov

Stille Reaction : The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki reaction, the selectivity would depend on the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst. The reaction is versatile, but the toxicity of tin reagents is a significant drawback. organic-chemistry.orglibretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Given that the typical substrates are unsaturated halides, the primary site of reaction for this compound would be the aryl chloride. The reaction with an alkene like methyl acrylate, in the presence of a palladium catalyst and a base, would lead to the formation of a substituted styrene (B11656) derivative. libretexts.orgyoutube.com

Sonogashira Reaction : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org The reactivity order for the halide is generally I > Br > Cl. nrochemistry.com Therefore, the Sonogashira coupling of this compound with a terminal alkyne would be expected to occur preferentially at the C-Cl bond of the aromatic ring, though reaction at the C-Br bond is not impossible under certain conditions. washington.eduresearchgate.net

The table below summarizes the potential cross-coupling transformations.

ReactionCoupling PartnerPotential Product (Major)
Suzuki Arylboronic Acid (Ar-B(OH)₂)1-(2-Bromopropyl)-2-aryl-benzene
Stille Organostannane (R-SnBu₃)1-(2-Bromopropyl)-2-R-benzene
Heck Alkene (e.g., H₂C=CH-CO₂Me)Methyl (E)-3-(2-(2-bromopropyl)phenyl)acrylate
Sonogashira Terminal Alkyne (R-C≡CH)1-(2-Bromopropyl)-2-(alkynyl)benzene

Reductive Dehalogenation Processes

Reductive dehalogenation offers a pathway to selectively or completely remove the halogen atoms from this compound. The difference in reactivity between the alkyl bromide and the aryl chloride bond allows for controlled reactions.

Catalytic hydrogenation is a widely employed method for the dehalogenation of organic halides. In the case of this compound, the reactivity of the carbon-bromine bond is significantly higher than that of the carbon-chlorine bond. organic-chemistry.orgresearchgate.net This difference enables the selective removal of the bromine atom under milder conditions, while more forceful conditions are required to cleave the more stable aryl-chlorine bond. organic-chemistry.org

Commonly, palladium on carbon (Pd/C) is a highly effective catalyst for such transformations. organic-chemistry.orgsci-hub.se The reaction is typically carried out in a solvent like methanol (B129727) or ethanol, often in the presence of a base such as sodium bicarbonate to neutralize the hydrogen bromide formed during the reaction. sci-hub.se The use of hydrogen gas at atmospheric or slightly elevated pressure allows for the hydrogenolysis of the C-Br bond to yield 1-propyl-2-chlorobenzene.

CatalystReagentsSubstrate ExampleProductYieldReference
10% Pd/CH₂, NaHCO₃, Methanol4-Bromo-2-nitrobenzoic acid2-Nitrobenzoic acid92% organic-chemistry.org
10% Pd/CH₂, MethanolVarious bromobenzenesCorresponding arenesHigh sci-hub.se

This table presents data for analogous substrates to illustrate the expected outcomes for the catalytic hydrogenation of this compound.

To achieve complete dehalogenation, including the removal of the chlorine atom, more vigorous reaction conditions are generally necessary. This might involve higher pressures of hydrogen gas, elevated temperatures, or the use of more active catalyst systems. organic-chemistry.org Ruthenium-based catalysts, for instance, have shown efficacy in the dehalogenation of aryl chlorides. caltech.edu

The reduction of alkyl and aryl halides can also be accomplished using various metals, which act as reducing agents. acs.orglibretexts.org Alkali metals like lithium and sodium, and alkaline earth metals such as magnesium, are potent reducing agents for carbon-halogen bonds. libretexts.org These reactions proceed through single-electron transfer mechanisms. acs.org

For this compound, the alkyl bromide is expected to be more susceptible to reduction by these metals than the aryl chloride. The reaction typically involves the use of the metal in a suitable solvent, such as an ether (e.g., THF) or liquid ammonia. datapdf.com The resulting organometallic intermediate can then be quenched with a proton source, like water or an alcohol, to yield the dehalogenated product. datapdf.com For instance, using lithium metal in the presence of a proton source would likely lead to the formation of 1-propyl-2-chlorobenzene.

More reactive metal systems, such as activated calcium, have also been employed for the dehalogenation of aryl halides. datapdf.com The choice of metal and reaction conditions can influence the selectivity and efficiency of the dehalogenation process.

MetalReagents/ConditionsSubstrate TypeProduct TypeReference
LithiumLi, liq. NH₃, EtOH, Et₂OAryl halidesArenes datapdf.com
SodiumNa, various conditionsHalogenated polymersDehalogenated polymers acs.org
CalciumActive Ca, THFAryl halidesArenes datapdf.com

This table provides examples of metal-mediated reductions for related halogenated compounds, indicating the potential reactivity of this compound.

Radical Reactions and Oxidative Transformations

The benzylic position of this compound—the carbon atom of the propyl group attached to the benzene (B151609) ring—is particularly susceptible to radical reactions and oxidation due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Free radical bromination, typically employing N-bromosuccinimide (NBS) with a radical initiator like light (hν) or a peroxide, can introduce a bromine atom at the benzylic position. libretexts.orgchadsprep.com This reaction is highly selective for the benzylic C-H bond due to its lower bond dissociation energy compared to other C-H bonds in the molecule. libretexts.org

Oxidative transformations of the alkyl side-chain are also a significant reaction pathway. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkylbenzene side-chain to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. libretexts.orgnumberanalytics.comambeed.com In the case of this compound, this reaction would lead to the formation of 2-chlorobenzoic acid, with the cleavage of the rest of the propyl chain. The reaction typically requires heating under acidic or basic conditions. libretexts.org The mechanism of this oxidation often involves the formation of radical intermediates at the benzylic position. numberanalytics.comnumberanalytics.com

Reaction TypeReagentsExpected ProductKey FeatureReference
Benzylic BrominationNBS, light/peroxide1-(1-Bromo-2-bromopropyl)-2-chlorobenzeneSelective bromination at the benzylic carbon libretexts.orgchadsprep.com
Side-Chain OxidationKMnO₄, heat2-Chlorobenzoic acidOxidation of the alkyl side-chain to a carboxylic acid libretexts.orgnumberanalytics.com

This table outlines the expected outcomes of radical and oxidative reactions based on the known reactivity of analogous alkylbenzenes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule. For 1-(2-Bromopropyl)-2-chlorobenzene, with its distinct aromatic and aliphatic regions, a suite of NMR experiments is employed to assign every proton and carbon signal and to understand the spatial relationships between them.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the number and types of protons and carbons present in the molecule. In a typical ¹H NMR spectrum of a related compound like propylbenzene (B89791), the aromatic protons of the benzene (B151609) ring exhibit chemical shifts at higher values (downfield) compared to the alkyl protons of the propyl group. docbrown.info Similarly, the ¹³C NMR spectrum shows distinct signals for the aromatic and alkyl carbons. docbrown.info

For a more detailed analysis, two-dimensional (2D) NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, specifically through two or three bonds. princeton.eduyoutube.com For this compound, COSY would show correlations between the methine proton (CH-Br) and the methyl protons (CH₃), as well as between the methine proton and the benzylic methylene (B1212753) protons (CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.eduyoutube.com This is crucial for unambiguously assigning the ¹³C signals based on their attached protons. For instance, the carbon of the CH-Br group would show a cross-peak with its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between carbons and protons, typically over two to three bonds. princeton.eduyoutube.com HMBC is instrumental in piecing together the molecular skeleton. For example, it would show correlations from the benzylic protons to the aromatic carbons, confirming the attachment of the bromopropyl group to the chlorobenzene (B131634) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for determining the preferred conformation of the molecule.

2D NMR Technique Information Provided Application to this compound
COSY Shows correlations between coupled protons (typically through 2-3 bonds). princeton.eduyoutube.comIdentifies connectivity within the propyl chain (CH₃ to CH to CH₂).
HSQC Correlates directly attached ¹H and ¹³C atoms. princeton.eduyoutube.comAssigns carbon signals based on their attached protons.
HMBC Shows long-range correlations between ¹H and ¹³C atoms (2-3 bonds). princeton.eduyoutube.comConfirms the connection of the propyl chain to the aromatic ring.
NOESY Identifies protons that are close in space (through-space interactions). princeton.eduProvides insights into the molecule's conformational preferences.

The flexibility of the propyl side chain in this compound means it can adopt various conformations. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide valuable information about the molecule's preferred spatial arrangement. For instance, studies on similar molecules like 1-chloro- and 1-bromo-2-propanol (B8343) have shown that conformers with the halogen and oxygen atoms in a gauche orientation are predominant. researchgate.net A similar analysis can be applied to this compound to understand the steric and electronic interactions that govern its conformational equilibrium. The relative orientation of the substituents on the chiral center can also be investigated using these techniques.

While solution-state NMR is common, solid-state NMR (ssNMR) offers unique advantages for studying molecules in solid or complex environments. nih.gov It provides information without the need for dissolution in a solvent, which can sometimes influence molecular conformation. nih.gov For halogenated compounds, ssNMR can be particularly insightful. Techniques focusing on the quadrupolar nuclei of halogens like ³⁵/³⁷Cl and ⁷⁹/⁸¹Br can directly probe the local environment around these atoms. nih.govnih.gov This can reveal details about intermolecular interactions, such as halogen bonding, within a crystal lattice. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis. rsc.org

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₀BrCl), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Property Value
Molecular Formula C₉H₁₀BrCl
Monoisotopic Mass 231.9654 Da
Average Mass 233.534 Da

Data derived from theoretical calculations.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov By analyzing the fragmentation pathways, it is possible to deduce the connectivity of atoms within the molecule. For derivatives of this compound, characteristic losses, such as the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr), would be expected. The fragmentation of the aromatic ring would also provide clues about the substitution pattern. The knowledge gained from these fragmentation patterns can be invaluable for identifying related compounds in complex mixtures. nih.govresearchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can deduce the precise positions of the atoms in the crystal lattice.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. rigaku.com This technique requires a single, high-quality crystal of the compound. While obtaining such a crystal for this compound itself may be challenging if it is a liquid or a low-melting solid at room temperature, the method is invaluable for characterizing solid derivatives of this compound.

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are measured. This data is then used to solve the crystal structure, which involves determining the unit cell dimensions and the positions of all atoms within the unit cell.

A successful SCXRD analysis of a derivative of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact three-dimensional shape of the molecule, including the orientation of the propyl chain relative to the benzene ring.

Stereochemistry: If the derivative is chiral, SCXRD can determine its absolute configuration. caltech.edu

Intermolecular interactions: The analysis reveals how the molecules are packed in the crystal lattice and identifies any significant intermolecular forces, such as van der Waals interactions or halogen bonds. acs.org

This detailed structural information is crucial for understanding the relationship between the structure of the molecule and its physical and chemical properties.

Powder X-ray diffraction (PXRD) is a related technique that is used to analyze polycrystalline materials or powders. units.it Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam. The resulting diffraction pattern is a one-dimensional plot of diffracted intensity versus the diffraction angle (2θ).

PXRD is a powerful tool for:

Phase identification: Every crystalline solid has a unique PXRD pattern, which serves as a fingerprint for that particular phase. This allows for the rapid identification of this compound if it exists as a crystalline solid. units.it

Purity analysis: The presence of crystalline impurities will be evident as additional peaks in the PXRD pattern.

Polymorphism studies: Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs can have different physical properties, such as melting point, solubility, and stability. PXRD is the primary method used to identify and characterize different polymorphic forms of a substance. nih.gov

If this compound can be crystallized, PXRD would be an essential technique to ensure the phase purity of the material and to investigate the existence of any polymorphs. This is particularly important in industrial applications where consistent material properties are critical.

Table 4: Application of X-ray Diffraction Techniques

TechniqueSample RequirementInformation ObtainedKey Application for this compound
Single Crystal X-ray Diffraction (SCXRD) Single, high-quality crystalPrecise 3D molecular structure, bond lengths, bond angles, conformation, stereochemistry, intermolecular interactions. rigaku.comDefinitive structural elucidation of solid derivatives.
Powder X-ray Diffraction (PXRD) Crystalline powderCrystalline phase identification, purity assessment, polymorphism analysis. units.itnih.govPhase identification and purity control of crystalline this compound; investigation of polymorphism.

Electron Microscopy (e.g., TEM, SEM) for Morphological and Elemental Analysis of Related Materials

While specific studies employing electron microscopy techniques directly on this compound are not prevalent in existing literature, the application of Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) is crucial for characterizing materials synthesized from or incorporating this and similar organobromine compounds. These advanced imaging techniques provide invaluable insights into the morphology, structure, and elemental composition of resulting materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of a sample. In the context of materials derived from this compound, SEM can be used to analyze the morphology of polymers, thin films, or crystalline structures where this compound might act as a precursor or building block. The technique involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. For instance, SEM images can reveal details about crystal habits and textural relationships within a material. fiveable.me

Transmission Electron Microscopy (TEM), on the other hand, provides much higher resolution images of the internal structure of a material. For a sample to be studied by TEM, it must be thin enough to be electron-transparent. TEM is instrumental in observing the size, shape, and arrangement of nanoparticles or crystalline domains within a larger material matrix.

A key advantage of both SEM and TEM is their integration with Energy-Dispersive X-ray Spectroscopy (EDX or EDS). fiveable.menih.gov This analytical technique allows for the elemental analysis of the sample. When the electron beam strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The subsequent filling of these vacancies by higher-energy electrons results in the emission of X-rays with energies characteristic of each element present. fiveable.me An EDX detector measures the energy and intensity of these emitted X-rays to identify and quantify the elemental composition of the sample. fiveable.me This is particularly useful for confirming the incorporation and distribution of bromine and chlorine from the this compound precursor within a new material.

The combination of morphological analysis from SEM or TEM with the elemental mapping capabilities of EDX provides a comprehensive understanding of the material's structure and composition. nih.govrug.nl For example, if this compound were used in the synthesis of a functionalized polymer, SEM-EDX could be employed to study the surface morphology of the polymer and simultaneously map the distribution of bromine and chlorine, confirming the successful integration of the functional group.

Hypothetical EDX Analysis Data

The following table represents hypothetical data that could be obtained from an EDX analysis of a polymeric material synthesized using this compound as a reagent. This data illustrates how the presence and relative abundance of the key elements (Carbon, Chlorine, and Bromine) would be detected.

ElementEnergy (keV)Weight %Atomic %
Carbon (C)0.27765.080.0
Chlorine (Cl)2.62115.08.0
Bromine (Br)11.92420.012.0

This table is illustrative and represents the type of data generated from an EDX analysis. Actual values would depend on the specific material and experimental conditions.

This analytical approach, often termed "ColorEM," allows for the visualization of the distribution of different elements across the sample, with each element assigned a different color in the final image, providing a clear and intuitive representation of the material's chemical makeup at the nanoscale. nih.govrug.nlresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-(2-Bromopropyl)-2-chlorobenzene, DFT calculations would be instrumental in determining a wide array of electronic and molecular properties.

By calculating the electron density, DFT can predict key characteristics such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges. These calculations would reveal the reactive sites of the molecule, with the bromine and chlorine atoms, as well as the aromatic ring, being areas of particular interest for electrophilic and nucleophilic interactions. Furthermore, DFT is well-suited for calculating properties like dipole moment, polarizability, and vibrational frequencies, which are crucial for interpreting spectroscopic data (e.g., Infrared and Raman spectra).

Illustrative DFT-Calculated Properties for a Substituted Propylbenzene (B89791) This table represents typical data that would be generated for a molecule like this compound using DFT methods.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.
Mulliken Atomic Charge on Br-0.15 eSuggests the partial negative charge on the bromine atom.
Mulliken Atomic Charge on Cl-0.18 eSuggests the partial negative charge on the chlorine atom.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for obtaining precise energies and geometries.

For this compound, these high-accuracy methods would be employed to obtain a definitive optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This is particularly important for understanding the steric interactions between the bulky bromine and chlorine substituents on the propyl chain and the benzene (B151609) ring, respectively. Furthermore, ab initio calculations would provide highly reliable relative energies of different conformers, which is crucial for the conformational analysis discussed later. Research on brominated aromatics has utilized ab initio calculations to determine properties related to their electronic structure. dntb.gov.ua

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine and chlorine, it is essential to use basis sets that can adequately describe the electron distribution around these atoms.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, solvation, and intermolecular interactions.

The propyl chain in this compound can rotate around the C-C single bonds, leading to various conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic interactions. The interaction between the bromine atom on the propyl chain and the chlorine atom on the benzene ring, as well as the interactions with the hydrogen atoms on the ring, would significantly influence the preferred conformation. This is analogous to the 1,3-diaxial interactions observed in substituted cyclohexanes. libretexts.org

MD simulations can be used to explore the conformational landscape of the molecule by simulating its motion over time. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. Furthermore, specialized quantum mechanics/molecular mechanics (QM/MM) methods can be used to calculate the energy barriers for rotation around specific bonds, providing a quantitative measure of the molecule's flexibility. Studies on substituted ethyl-benzenes have successfully used computational methods to analyze their conformational potential energy surfaces. researchgate.net

Illustrative Rotational Energy Barriers for a Substituted Propylbenzene This table represents hypothetical data that would be generated from computational studies on the rotational barriers in this compound.

Rotation Around BondCalculated Rotational Barrier (kcal/mol)Implication
Benzene-C1(propyl)~2.5Relatively free rotation, influenced by ortho-substituent.
C1(propyl)-C2(propyl)~4.0Higher barrier due to steric clash between the bromo- and chloro-substituted groups.

The behavior of this compound in a solution is expected to be significantly influenced by the nature of the solvent. MD simulations are an excellent tool for studying these solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), one can simulate how the solvent molecules arrange themselves around the solute and how this affects its conformation and properties.

These simulations can reveal the formation of specific intermolecular interactions, such as hydrogen bonds (if applicable) or halogen bonds, between the solute and the solvent. The study of halogenated aromatic compounds has shown that solvent interactions can have a distinct impact on their properties. nih.gov The aggregation of polycyclic aromatic compounds, which is influenced by a balance of interactions including π–π stacking and steric hindrance, can also be investigated using MD simulations, providing insights into how molecules of this compound might interact with each other in a condensed phase. bath.ac.ukresearchgate.net MD simulations have also been effectively used to understand enzyme-substrate interactions for aromatic compounds and to identify potential binding sites on proteins. nih.govnih.gov

Reaction Mechanism Prediction and Transition State Analysis

The computational investigation of the reaction mechanisms of this compound provides crucial insights into its reactivity, particularly in elimination reactions where it is converted to alkenes. Given its structure as a secondary alkyl halide, it can theoretically undergo both bimolecular (E2) and unimolecular (E1) elimination reactions, as well as nucleophilic substitution (SN1 and SN2) as competing pathways. masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org Computational chemistry allows for a detailed exploration of these potential reaction pathways.

Potential Energy Surface Scans for Reaction Pathways

A key computational tool for understanding reaction mechanisms is the potential energy surface (PES). wayne.edu The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. For a chemical reaction, the path of lowest energy on this surface from reactants to products is known as the reaction coordinate. wayne.edu

For this compound, a PES scan would typically be performed to model the dehydrobromination reaction. This involves systematically changing key geometric parameters, such as the distance between a base and a β-hydrogen and the length of the C-Br bond, and calculating the energy at each point. This allows for the identification of energy minima corresponding to the reactant and product, as well as the saddle point corresponding to the transition state. wayne.edu

Given that this compound has two different types of β-hydrogens (on the methyl group and the benzylic carbon), two primary E2 elimination pathways are possible, leading to the formation of two different alkene products: 1-chloro-2-(prop-1-en-2-yl)benzene (B8769208) (Zaitsev product) and 1-chloro-2-(prop-1-en-1-yl)benzene (Hofmann product). A PES scan can help determine which of these pathways is energetically more favorable. The stability of the resulting alkene, where conjugation with the benzene ring plays a significant role, will be a determining factor reflected in the transition state energies. libretexts.org

A hypothetical simplified reaction coordinate for the E2 elimination is shown below:

Reaction CoordinateDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Base0
Transition StatePartially broken C-H and C-Br bonds, partially formed C=C and Base-H bonds+20-25 (estimated)
Products1-chloro-2-(prop-1-en-2-yl)benzene + H-Base⁺ + Br⁻-5-10 (estimated)

Note: The energy values are hypothetical and serve to illustrate the concept of a potential energy surface scan.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state structure has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this transition state indeed connects the intended reactants and products. researchgate.net The IRC calculation traces the minimum energy path downhill from the transition state in both the forward direction (towards the products) and the reverse direction (towards the reactants). researchgate.net

For the dehydrobromination of this compound, an IRC calculation starting from the E2 transition state would be expected to lead to the formation of the corresponding alkene, the protonated base, and the bromide ion on one side, and the initial alkyl halide and the base on the other. This confirms the nature of the transition state and provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.netsciepub.com

Prediction of Activation Energies and Rate Constants

A primary goal of computational reaction mechanism studies is the prediction of activation energies (Ea) and, subsequently, rate constants (k). The activation energy is the energy difference between the reactants and the transition state on the potential energy surface. libretexts.orgsciepub.com Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these energies with reasonable accuracy. rsc.orgarxiv.org

For this compound, the activation energies for the competing E2 and E1 pathways could be calculated. The E2 reaction, being a concerted process, is generally favored by strong bases. lumenlearning.commsu.edu The E1 reaction proceeds via a carbocation intermediate, and its activation energy would be related to the stability of the secondary carbocation formed after the departure of the bromide ion. lumenlearning.com The presence of the electron-withdrawing chlorine atom on the benzene ring would likely have a noticeable effect on the stability of this potential carbocation and the acidity of the β-hydrogens.

The rate constant (k) can be estimated using the Arrhenius equation or, more sophisticatedly, through Transition State Theory (TST), which incorporates the Gibbs free energy of activation (ΔG‡).

A hypothetical comparison of activation energies for competing pathways is presented below:

Reaction PathwayPredicted Activation Energy (kcal/mol)
E2 (Zaitsev product)22
E2 (Hofmann product)25
E128
SN226
SN128

Note: These values are hypothetical and would depend on the specific base and solvent conditions used in the calculation. They illustrate how computational chemistry can be used to predict the most likely reaction pathway.

Spectroscopic Property Prediction

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule like this compound. docbrown.infonih.gov This is typically done by first performing a geometry optimization of the molecule's structure, followed by a calculation of the NMR shielding tensors using methods like GIAO (Gauge-Including Atomic Orbital). github.io

A crucial aspect of predicting the NMR spectrum for a flexible molecule like this compound is the consideration of its different conformations. The propyl side chain can rotate, leading to various conformers, each with its own set of predicted chemical shifts. The final predicted spectrum is an average of the spectra of the individual conformers, weighted by their relative populations as determined by the Boltzmann distribution. github.io

A hypothetical table of predicted ¹H NMR chemical shifts for the major conformer is shown below:

ProtonPredicted Chemical Shift (ppm)
H on Cα (CH-Br)4.5 - 4.8
H on Cβ (CH₃)1.7 - 1.9
H on benzylic CH₂3.0 - 3.4
Aromatic Protons7.1 - 7.5

Note: These are estimated values. The actual shifts would be influenced by the solvent and the specific computational method used.

Computational Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra. nih.govnih.gov

The process involves optimizing the molecular geometry to find an energy minimum and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the motion of the atoms for each vibration. nih.gov

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations.

A table of selected, hypothetical calculated vibrational frequencies is provided below:

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-Cl Stretch700 - 800Strong
C-Br Stretch550 - 650Strong

Note: These are generalized frequency ranges and the actual calculated values would be specific to the molecule's structure and the level of theory used.

Structure-Reactivity Relationship (SAR) Modeling (Non-Biological Context)

Theoretical and computational chemistry provide powerful tools for understanding and predicting the chemical behavior of molecules like this compound. In a non-biological context, Structure-Reactivity Relationship (SAR) models, particularly Quantitative Structure-Reactivity Relationships (QSRR), are pivotal in elucidating how the molecular structure influences reactivity in chemical reactions. These models are built on the principle that the reactivity of a compound is a function of its structural and electronic properties.

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSRR) establish a mathematical correlation between the chemical reactivity of a series of compounds and their molecular descriptors. For this compound, a QSRR model could predict its reactivity in various chemical transformations, such as nucleophilic or electrophilic substitution reactions. The development of a QSRR model is a systematic process that involves selecting a set of similar compounds, determining their experimental or computationally calculated reaction rates or equilibrium constants, and then correlating these reactivity parameters with calculated molecular descriptors.

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a reaction such as electrophilic aromatic substitution on the benzene ring of this compound and its analogs, the reactivity (e.g., the logarithm of the reaction rate constant, log(k)) could be modeled using a combination of electronic, steric, and topological descriptors.

Hypothetical QSRR Model for Electrophilic Aromatic Substitution:

To illustrate, consider a hypothetical QSRR study on a series of substituted bromopropyl-chlorobenzenes. The goal is to predict the rate of nitration. The resulting QSRR equation might look like this:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ (Sigma) is the Hammett substituent constant, which accounts for the electronic effect (both inductive and resonance) of the substituents on the aromatic ring.

Eₛ is the Taft steric parameter, which quantifies the steric hindrance caused by the substituents.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor that indicates the susceptibility of the molecule to nucleophilic attack (or in this case, the ease of accepting an electron pair from an electrophile).

c₀, c₁, c₂, and c₃ are coefficients determined through statistical regression analysis.

The following interactive table presents hypothetical data for a QSRR study on the nitration of a series of substituted benzenes, including this compound, to demonstrate the relationship between descriptors and reactivity.

Hypothetical QSRR Data for Nitration of Substituted Benzenes

CompoundHammett Constant (σ_para)Taft Steric Parameter (E_s)LUMO Energy (eV)Predicted log(k)
This compound0.23-1.13-0.85-3.45
1-(2-Bromopropyl)-4-chlorobenzene0.23-0.97-0.88-3.21
1-Propyl-2-chlorobenzene-0.17-0.57-0.75-2.15
2-Chlorotoluene (B165313)-0.170.00-0.72-1.89
Chlorobenzene (B131634)0.230.00-0.80-2.98

This hypothetical data illustrates that electron-withdrawing groups (positive σ) and increased steric hindrance (more negative Eₛ) generally lead to a decrease in the reaction rate (more negative log(k)).

Descriptors for Halogen Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the presence of the two halogen atoms—bromine and chlorine—and the alkyl side chain. Various molecular descriptors can be used to quantify these effects on potential reaction pathways, such as electrophilic aromatic substitution, nucleophilic substitution at the benzylic position, or elimination reactions of the bromopropyl group.

Electronic Descriptors:

Hammett and Taft Parameters: These are empirical descriptors that quantify the electronic and steric effects of substituents. For the chloro and bromo substituents, these parameters can predict their influence on the reaction rate and regioselectivity.

Atomic Charges: Computational methods can calculate the partial charges on each atom. For instance, Hirshfeld charges can reveal the distribution of electron density on the aromatic ring, indicating the most likely sites for electrophilic attack. researchgate.net In this compound, the positions ortho and para to the activating (or less deactivating) group would be expected to have a higher negative charge. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles.

Steric Descriptors:

Taft Steric Parameter (Eₛ): This parameter quantifies the steric hindrance caused by a substituent. The 2-bromopropyl group is sterically demanding and will influence the accessibility of the adjacent positions on the benzene ring to incoming reagents. youtube.commasterorganicchemistry.com

Van der Waals Volume and Surface Area: These descriptors provide a measure of the size of the substituents and the molecule as a whole, which is crucial in understanding steric hindrance.

The directing effects of the substituents on this compound are a result of the interplay between these electronic and steric factors. The chlorine atom at position 2 and the 2-bromopropyl group at position 1 will collectively influence the regioselectivity of further substitution reactions on the aromatic ring. While both are generally deactivating, they are ortho-, para-directing. libretexts.org The ultimate position of an incoming electrophile will depend on the combined directing influence of both groups and the steric hindrance at the possible sites of attack. masterorganicchemistry.compurechemistry.org

The following table summarizes key descriptors and their implications for the reactivity of this compound.

Key Descriptors for Halogen and Alkyl Effects on Reactivity

Descriptor TypeSpecific DescriptorImplication for this compound
ElectronicInductive Effect (-I)Both Cl and Br withdraw electron density, deactivating the ring towards electrophilic attack.
Resonance Effect (+R)Lone pairs on Cl and Br can donate electron density, directing incoming electrophiles to ortho and para positions.
Molecular Electrostatic Potential (MEP)Predicts the most electron-rich sites on the aromatic ring, which are favorable for electrophilic attack.
StericTaft Steric Parameter (E_s)The bulky 2-bromopropyl group will sterically hinder attack at adjacent positions on the ring.
Van der Waals VolumeThe combined size of the substituents influences the overall accessibility of the reactive sites.
Quantum ChemicalHOMO/LUMO EnergiesThe energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals relates to the molecule's stability and reactivity.
Fukui FunctionsIndicate the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, or radical attack.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on 1-(2-Bromopropyl)-2-chlorobenzene makes it a valuable intermediate in multi-step synthetic sequences.

While specific examples naming this compound as a direct precursor in publicly documented pharmaceutical syntheses are not widespread, analogous structures are fundamental in medicinal chemistry. Halogenated compounds like 1-bromo-2-chlorobenzene (B145985) are crucial intermediates in the synthesis of various pharmaceuticals. chemimpex.com The 2-bromopropyl group can be readily converted into other functional groups through reactions such as nucleophilic substitution, allowing for the introduction of amines, alcohols, or other moieties that are common in pharmaceutically active molecules. For instance, the reaction of a similar compound, 2-bromo-4′-methoxypropiophenone, with an amine is a key step in the synthesis of certain therapeutic agents. datapdf.com This highlights the potential of the 2-bromopropyl functional group in the construction of complex pharmaceutical scaffolds.

In the agrochemical industry, halogenated aromatic compounds are essential for creating new pesticides and herbicides. chemimpex.com The synthesis of these products often involves the modification of core structures to enhance efficacy and selectivity. The this compound structure can be envisioned as a scaffold that can be elaborated into more complex molecules. For example, the synthesis of 3-chloro-α-bromostyrene from 1-(1,2-dibromoethyl)-4-chlorobenzene demonstrates how related structures are used to create reactive intermediates for agrochemical development. datapdf.com The presence of both chlorine and bromine atoms allows for a stepwise introduction of different functionalities, a common strategy in the design of novel agrochemicals.

The development of new catalysts often relies on the synthesis of complex organic ligands that can coordinate with metal centers. While direct literature on the use of this compound for this purpose is sparse, its structure lends itself to such applications. The aromatic ring can be functionalized, and the propyl side chain can be modified to introduce coordinating atoms like phosphorus or nitrogen, which are key components of many catalyst ligands. The versatility of related brominated compounds in organic synthesis suggests their potential utility in creating bespoke ligands for various catalytic processes. datapdf.com

Monomer or Intermediate in Polymer Chemistry

The reactivity of this compound also extends into the realm of materials science, where it can be used to create polymers with tailored properties.

Compounds with reactive halogen groups are often employed in the synthesis of functional polymers. While specific polymerization schemes involving this compound are not extensively documented, its structure is amenable to polymerization reactions. For instance, the chloro-substituted benzene (B151609) ring could potentially undergo polymerization through cross-coupling reactions, while the bromo-propyl group could serve as a site for grafting other polymer chains or for post-polymerization modification. This would allow for the creation of polymers with specific functionalities, such as flame resistance or altered solubility. The use of 1-bromo-2-chlorobenzene in the development of advanced polymers points to the potential of such halogenated aromatics in material science. chemimpex.com

The synthesis of specialty elastomers and resins often requires monomers with specific functional groups that can impart desired properties like thermal stability, chemical resistance, or elasticity. The di-halogenated nature of this compound makes it a candidate for such applications. The bromine atom on the side chain could be used to initiate polymerization or to act as a cross-linking site, while the chlorine on the aromatic ring could enhance the thermal properties of the resulting polymer. Although direct examples are not prominent in the literature, the general use of halogenated compounds in the formulation of specialty polymers suggests a potential role for this compound in this area.

No Information Found for "this compound"

Following a comprehensive search of scientific databases and scholarly articles, no specific information was found regarding the chemical compound "this compound" and its applications in advanced organic synthesis, materials science, or as a chemical probe. The search included targeted queries for its role in catalysis, fine chemical production, and mechanistic studies.

While information is available for related compounds such as 1-bromo-2-chlorobenzene and other positional isomers, there is a notable absence of published research or data pertaining specifically to this compound. This lack of available literature prevents the creation of a scientifically accurate and informative article on the requested topics.

Therefore, the requested article focusing on the applications of "this compound" cannot be generated at this time due to the absence of relevant research findings.

Chromatographic Separation Techniques

Chromatography is the cornerstone of environmental analysis, providing the necessary separation of target analytes from matrix interferences. pjoes.com For compounds like this compound, which belongs to the class of halogenated organic compounds, gas and liquid chromatography are the most relevant techniques. helcom.fi

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For halogenated compounds, specific detectors offer enhanced sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens (like chlorine and bromine). This makes it an excellent choice for the trace detection of this compound. The detector's response is proportional to the number and type of halogen atoms in the molecule, providing high selectivity against hydrocarbon-rich environmental matrices. In a study on the analysis of chlorinated hydrocarbons in sediment, GC with electron capture detection was a primary method. helcom.fi

Flame Ionization Detector (FID): The FID is a more universal detector for organic compounds. While less sensitive to halogenated compounds than an ECD, it can be used for screening and when concentrations are expected to be higher. A study on 2-bromopropane (B125204) utilized a GC-FID system for analysis after experimental vapor exposure. nih.gov

While the parent compound, this compound, is amenable to GC analysis, its potential environmental or metabolic transformation products may be more polar and less volatile. High-Performance Liquid Chromatography (HPLC) is better suited for such compounds. nih.gov

Reverse-phase HPLC, using columns like ODS-C18, can separate polar analytes from non-polar interferences. researchgate.net The separation of halogenated benzenes and their isomers can be achieved by investigating halogen-π interactions with specific carbon-based column materials. nih.govrsc.org For instance, the development of HPLC methods for analyzing polar metabolites of brominated flame retardants demonstrates the technique's applicability to compounds structurally related to this compound. hpst.cz

Environmental samples are often highly complex, containing thousands of individual chemical components that cannot be fully separated by a single chromatographic column. chemistry-matters.com Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in separation power by using two columns with different stationary phases connected by a modulator. sepsolve.comyoutube.com

This technique is particularly valuable for resolving target analytes from co-eluting matrix components, which is a common challenge in environmental forensics and monitoring. chemistry-matters.com GCxGC has been successfully applied to the analysis of complex mixtures of halogenated compounds, such as chlorinated and brominated polycyclic aromatic hydrocarbons (PAHs), in environmental samples. nih.govresearchgate.net The structured nature of GCxGC chromatograms, where compounds of similar chemical properties elute in distinct clusters, aids in the identification of unknown compounds. chemistry-matters.com

TechniquePrimary Application for Target AnalyteDetector(s)Key AdvantageReference
GCAnalysis of the parent compoundECD, FIDHigh sensitivity to halogenated compounds (ECD) helcom.finih.gov
HPLCAnalysis of polar metabolites/transformation productsUV, MSSuitable for non-volatile, polar compounds nih.govhpst.cz
GCxGCAnalysis in highly complex environmental matricesTOF-MSVastly increased peak capacity and resolution chemistry-matters.comsepsolve.comnih.gov

Mass Spectrometric Detection in Environmental Matrices

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides definitive identification and quantification of environmental contaminants. acs.org

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of many organic pollutants. acs.org It combines the superior separation capabilities of GC with the identification power of MS. For this compound, GC-MS analysis would provide a total ion chromatogram for separation and a unique mass spectrum for identification. acs.org

A critical feature for identifying this compound is the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). acs.orgacs.org This pattern in the molecular ion and fragment ions provides a high degree of confidence in the identification of the analyte in environmental samples. acs.org GC-MS methods are routinely used for the trace analysis of chlorinated and brominated compounds in various matrices. acs.orgresearchgate.net

For the analysis of metabolites or degradation products of this compound, which may be more polar and present at very low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. sciex.com This technique offers exceptional sensitivity and selectivity, making it ideal for trace quantitative analysis in complex biological and environmental samples. sciex.comciemat.es

LC-MS/MS has been increasingly used for the analysis of brominated flame retardants (BFRs) and their metabolites, as it can overcome issues like thermal degradation that can occur in GC systems. sciex.com The use of selected reaction monitoring (SRM) allows for the highly selective detection and quantification of target analytes by monitoring specific precursor-to-product ion transitions, significantly reducing matrix interference. ciemat.es This approach has proven effective for determining BFRs and their diastereoisomers in food and environmental samples at very low levels. nih.govresearchgate.net

TechniqueTarget AnalytesKey FeaturesApplication EnvironmentReference
GC-MSThis compoundUtilizes unique isotopic patterns of Br and Cl for identification.Air, Water, Soil acs.orgacs.orgresearchgate.net
LC-MS/MSPolar metabolites and transformation productsHigh sensitivity and selectivity via Selected Reaction Monitoring (SRM). Minimizes thermal degradation.Biological samples, Food, Water, Sediment sciex.comciemat.esnih.govresearchgate.net

Analytical Methodologies for Environmental Monitoring and Trace Detection of 1 2 Bromopropyl 2 Chlorobenzene

The effective monitoring and trace detection of halogenated organic compounds like 1-(2-Bromopropyl)-2-chlorobenzene in environmental compartments are critical for assessing their potential distribution and impact. The development of robust analytical methods is paramount for generating reliable data. This section details the methodologies pertinent to the environmental analysis of this compound, focusing on sample preparation, extraction, and method validation.

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Pathways

Abiotic degradation, occurring without the intervention of living organisms, is a crucial determinant of the environmental persistence of synthetic chemicals. For 1-(2-Bromopropyl)-2-chlorobenzene, the principal abiotic degradation routes are expected to be photolysis, hydrolysis, and oxidation by reactive oxygen species.

Photolysis Mechanisms and Kinetics in Atmospheric and Aquatic Environments

Photolysis, the degradation of a molecule by light, is a significant abiotic degradation pathway for many aromatic compounds. Halogenated aromatic compounds can undergo photodissociation upon absorbing ultraviolet light, leading to the cleavage of the carbon-halogen bond. libretexts.org

In the atmosphere, this compound is likely to be susceptible to photolytic degradation. The energy from sunlight, particularly in the UV-B range, can be sufficient to break the C-Br and C-Cl bonds. The C-Br bond is generally weaker than the C-Cl bond, suggesting that photolytic debromination may be a more facile process. This would lead to the formation of a chlorinated propylbenzene (B89791) radical, which would then undergo further reactions.

In aquatic environments, direct photolysis can also occur, although the rates may be influenced by the presence of dissolved organic matter (DOM), which can act as a photosensitizer or a light-screening agent. nih.gov Sensitized photolysis, where an excited species transfers its energy to the target molecule, can also play a role in the degradation of halogenated compounds in natural waters. nih.gov

Table 1: Predicted Photolytic Degradation Products of this compound

Initial ReactantPredicted Primary PhotoproductsEnvironment
This compound1-(Prop-1-en-2-yl)-2-chlorobenzene, 2-Chloropropylbenzene radicalAtmospheric, Aquatic

Note: This table is illustrative and based on general principles of photochemistry for related compounds.

Hydrolysis Reactions and Influence of Environmental Factors

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The brominated alkyl chain of this compound is the most likely site for hydrolysis. algoreducation.com This is a type of nucleophilic substitution reaction where a water molecule attacks the carbon atom bonded to the bromine atom. algoreducation.comstudysmarter.co.uk

The rate of hydrolysis is influenced by several factors, including temperature and pH. Increased temperature generally accelerates the rate of hydrolysis. studysmarter.co.ukphysicsandmathstutor.com The structure of the halogenoalkane is also critical; secondary haloalkanes, such as this compound, can undergo hydrolysis through both SN1 and SN2 mechanisms. docbrown.info The carbon-halogen bond strength is a key determinant of the reaction rate, with the reactivity order typically being R-I > R-Br > R-Cl > R-F. algoreducation.com Therefore, the C-Br bond in the propyl chain is expected to be more susceptible to hydrolysis than the C-Cl bond on the aromatic ring.

The primary product of the hydrolysis of the bromopropyl group would be 2-(2-chlorophenyl)propan-1-ol.

Oxidation by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

In the environment, highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are major drivers of the degradation of organic pollutants. rsc.orgpsu.edu The hydroxyl radical is a powerful, non-selective oxidant that can react with both the aromatic ring and the alkyl side chain of this compound.

Reaction with the aromatic ring likely proceeds via electrophilic addition of the •OH radical to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical intermediate. rsc.orgpsu.edu This intermediate can then undergo further reactions, including the elimination of a chlorine atom or further oxidation, leading to the formation of chlorophenols and other oxygenated products. rsc.org The presence of an alkyl group on the ring can influence the position of the hydroxyl radical attack.

The alkyl side chain is also susceptible to attack by hydroxyl radicals, primarily through hydrogen atom abstraction, which would lead to the formation of a carbon-centered radical and subsequent oxidation products.

Table 2: Relative Reactivity of this compound Moieties with Hydroxyl Radicals

Molecular MoietyPredicted ReactivityPotential Primary Products
Chlorinated Benzene RingHighChlorinated and hydroxylated aromatic compounds
Brominated Propyl ChainModerateOxidized side-chain products, potential for dehalogenation

Note: This table provides a qualitative comparison based on the known reactivity of similar functional groups.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a critical process for the removal of many organic pollutants from the environment. asm.org Halogenated organic compounds can be particularly resistant to biodegradation, but various microbial species have evolved enzymatic machinery to break them down. asm.orgnih.gov

Microbial Degradation in Soil, Sediment, and Water Systems

In soil, sediment, and water, the microbial degradation of this compound would likely be initiated by bacteria and fungi. The degradation can proceed under both aerobic and anaerobic conditions, though the pathways often differ.

Under aerobic conditions, microorganisms often utilize oxygenases to initiate the breakdown of aromatic rings. nih.gov For this compound, a dioxygenase could attack the chlorinated benzene ring, leading to the formation of a dihydroxylated intermediate, which can then undergo ring cleavage. nih.gov Alternatively, monooxygenases could hydroxylate the ring, leading to the formation of chlorophenols. nih.gov The alkyl side chain can also be a point of initial attack.

Under anaerobic conditions, reductive dehalogenation is a more common initial step, where the halogen atom is removed and replaced with a hydrogen atom. nih.gov In this case, either the bromine or the chlorine atom could be removed, with the C-Br bond being more susceptible to reductive cleavage.

Enzymatic Dehalogenation Pathways and Identification of Key Enzymes

The key step in the biotic degradation of halogenated compounds is the cleavage of the carbon-halogen bond, a reaction catalyzed by dehalogenase enzymes. nih.govnih.gov There are several classes of dehalogenases that could potentially act on this compound.

Haloalkane dehalogenases: These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds in aliphatic compounds. researchgate.net A haloalkane dehalogenase could act on the bromopropyl side chain, replacing the bromine atom with a hydroxyl group to form 2-(2-chlorophenyl)propan-1-ol. researchgate.net

Oxygenases: As mentioned earlier, mono- and dioxygenases can initiate the degradation of the aromatic ring, and in some cases, this can lead to fortuitous dehalogenation. nih.govnih.gov

Reductive dehalogenases: These enzymes are crucial in anaerobic environments and catalyze the removal of halogen substituents. researchgate.net

The specific enzymes involved in the degradation of this compound have not been identified, as no studies have specifically addressed this compound. However, based on research on similar halogenated compounds, it is likely that a consortium of microorganisms, each possessing different enzymatic capabilities, would be required for its complete mineralization. mdpi.com

Lack of Available Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the environmental fate and biogeochemical transformations of the chemical compound This compound .

Despite targeted searches for data on its biotransformation, environmental transport, persistence, and transformation products, no specific research findings, data tables, or detailed scientific articles pertaining to this particular compound could be located. The CAS number for this specific isomer also could not be identified, further indicating its limited presence in scientific and regulatory databases.

While general information exists for structurally related compounds such as brominated benzenes, chlorobenzenes, and other halogenated aromatic compounds, the strict requirement to focus solely on This compound prevents the extrapolation of this general data. Such extrapolation would not meet the standard of scientific accuracy for a report on a specific chemical entity.

Therefore, it is not possible to generate the requested article with the specified detailed sections and subsections due to the absence of the necessary scientific data. The following sections of the requested outline could not be populated with accurate and specific information:

Characterization of Environmental Transformation Products and Metabolites

Without dedicated studies on This compound , any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and specificity.

Future Research Directions and Interdisciplinary Approaches

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of functionalized hydrocarbons has traditionally relied on methods that are often resource-intensive and generate significant waste. nih.gov A primary future objective is the development of novel and sustainable synthetic pathways to 1-(2-Bromopropyl)-2-chlorobenzene that align with the principles of green chemistry. vapourtec.com Research will likely focus on several key areas:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the propyl chain on 2-chloropropylbenzene via C-H activation would represent a significant advance in atom economy. This approach avoids the pre-functionalization of starting materials, thereby shortening the synthetic sequence and reducing waste.

Biocatalysis: The use of engineered enzymes to perform specific transformations offers the potential for high selectivity under mild reaction conditions. nih.gov Future work could explore the development of "dehalogenase" or "halogenase" enzymes tailored for the specific and regioselective bromination of the propyl group.

Alternative Halogenating Agents: Moving away from harsh and hazardous brominating agents is a key goal. Research into novel, safer brominating reagents or electrochemically generated bromine could provide more sustainable alternatives.

Remote Functionalization Strategies: Recent advances in dual photoredox and cobalt catalysis have enabled the remote hydrohalogenation of allyl carboxylates, achieving formal 1,3-addition. acs.org Adapting such radical-mediated strategies could open new, highly selective pathways to this compound from different starting materials, overcoming traditional regioselectivity constraints.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Free-Radical Bromination Well-established methodology Low regioselectivity, use of hazardous reagents (e.g., NBS, radical initiators)
Catalytic C-H Bromination High atom economy, reduced steps Catalyst development, achieving high regioselectivity and turnover numbers
Biocatalytic Bromination High stereoselectivity and regioselectivity, mild conditions, environmentally benign Enzyme discovery and engineering, substrate scope limitations, scalability
Photoredox/Cobalt-Catalyzed Hydrobromination Novel regioselectivity (anti-Markovnikov), mild conditions Complex catalytic system, potential for side reactions, substrate-specific

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages for the synthesis of this compound. nih.govnih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and the safe handling of highly exothermic or hazardous reactions. nih.govmit.edu

Future research will focus on integrating the synthesis of this compound into automated flow platforms. vapourtec.com These systems can:

Accelerate Reaction Optimization: By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, automated platforms can rapidly identify optimal reaction conditions with minimal manual intervention.

Enhance Safety: The small reactor volumes inherent to flow chemistry minimize the quantity of hazardous materials present at any given time, which is particularly important when dealing with reactive intermediates. mit.edu

Automated flow systems are becoming increasingly powerful tools for high-throughput synthesis and library generation, which could be leveraged to rapidly produce a series of analogues of this compound for structure-activity relationship studies. vapourtec.com

Exploration of Photocatalytic and Electrocatalytic Transformations

Visible-light photoredox catalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. beilstein-journals.orgnih.gov These techniques could be applied to both the synthesis and subsequent functionalization of this compound.

Photocatalytic Synthesis: Photochemical methods could enable the direct arylation of white phosphorus with chlorobenzenes to form valuable organophosphorus compounds, a transformation that is challenging with less reactive aryl chlorides. nih.gov Similarly, photoredox catalysis could be explored for the C-H functionalization of a 2-chloropropylbenzene precursor. researchgate.net

Electrocatalytic Cross-Coupling: Electrosynthesis can be used to drive cross-coupling reactions. For instance, nickel-catalyzed electrochemical cross-coupling between aryl halides and alkyl halides has been demonstrated. acs.org This approach could be used to couple a suitable precursor with the 2-bromopropyl moiety or to further functionalize the this compound molecule at the chloro-substituted position. acs.orgnih.gov

Dual Catalytic Systems: Combining photocatalysis with another catalytic cycle, such as transition metal catalysis, can unlock novel transformations. nih.gov Such a dual catalytic system could be designed to, for example, activate the C-Br bond of this compound for coupling with a wide range of nucleophiles.

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reaction progress without the need for sampling. acs.orgacs.org

Future research will increasingly employ these methods, particularly in conjunction with flow chemistry platforms.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Application Example
Raman Spectroscopy Vibrational modes, concentration of reactants and products, detection of intermediates. nih.gov Monitoring the formation of Grignard reagents used in precursor synthesis; tracking the consumption of starting material and formation of this compound in real-time. acs.orgacs.org
FTIR Spectroscopy Functional group analysis, concentration changes, kinetic profiling. rsc.org Following the disappearance of a precursor's functional group (e.g., C=C) and the appearance of the C-Br stretch during synthesis.
NMR Spectroscopy Detailed structural information, identification of intermediates and byproducts. Used in a flow-NMR setup to provide detailed mechanistic insights into complex reaction pathways.

By providing continuous data streams, these techniques enable the rapid determination of reaction endpoints, the identification of transient intermediates, and the elucidation of complex reaction networks, leading to more robust and efficient synthetic processes. nih.govrsc.org

Application of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling data-driven approaches to reaction planning and optimization. sciety.orgrsc.orgpreprints.org For a target molecule like this compound, AI can be applied in several ways:

Retrosynthesis Planning: AI tools can analyze the structure of the target molecule and propose multiple viable synthetic routes by drawing on vast databases of known chemical reactions. chemcopilot.comacs.orgarxiv.org This can help chemists identify more efficient or novel pathways that might not be immediately obvious.

Reaction Outcome and Yield Prediction: ML models can be trained to predict the outcome and yield of a reaction based on the reactants, reagents, and conditions. researchgate.net This predictive power can significantly reduce the number of experiments needed for optimization, saving time and resources. chemcopilot.com

Process Optimization: In manufacturing, AI algorithms can analyze real-time data from sensors (including in-situ spectroscopy) to dynamically adjust process parameters, ensuring consistent product quality and maximizing yield. rsc.org Transfer learning approaches can further enhance prediction accuracy, even with smaller, specific datasets. nih.gov

The integration of AI with automated synthesis platforms creates a powerful closed-loop system where the AI designs and optimizes experiments, which are then physically performed by the automated system, with the results feeding back into the AI model for further learning.

Design of Next-Generation Chemical Probes for Mechanistic Studies

To understand the biological activity, metabolic fate, or distribution of this compound, next-generation chemical probes can be designed. This involves modifying the parent structure to include a reporter group that allows for detection and tracking. ljmu.ac.uk

Future research in this area could involve:

Fluorine Labeling: Incorporating a trifluoromethyl or other fluorinated group into the molecule would allow for tracking using ¹⁹F-NMR spectroscopy, a technique that offers a clean background for detection in complex biological matrices. ljmu.ac.uk

Alkyne or Azide (B81097) Handles: Introducing a terminal alkyne or azide group onto the molecule would create a "handle" for bioorthogonal "click" chemistry. This would allow the probe to be covalently linked to fluorescent dyes, biotin (B1667282) tags (for affinity purification), or other reporter molecules after it has interacted with its biological targets.

Isotopic Labeling: Synthesizing the compound with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C, ³H) would enable its fate to be traced in metabolic studies using mass spectrometry or scintillation counting, respectively.

These chemical probes would be invaluable tools for elucidating the mechanisms of action or toxicity of this class of compounds, particularly in studies of their interaction with enzymes like cytochrome P450, which are known to metabolize halogenated compounds. nih.govnih.gov

Refined Environmental Modeling for Global Distribution and Fate Prediction

Halogenated hydrocarbons can be persistent in the environment, and understanding their potential distribution and fate is a critical aspect of chemical safety assessment. www.gov.uk Future research will focus on developing refined environmental models to predict the behavior of this compound.

This involves:

Multimedia Fate and Transport Models: These models, such as the ChemFate framework, simulate the movement and transformation of a chemical through different environmental compartments (air, water, soil, sediment). cdc.govnih.gov They require key physicochemical properties as inputs.

Quantitative Structure-Activity Relationships (QSAR): QSAR models use the chemical structure to predict properties like toxicity, biodegradability, and bioaccumulation potential. nih.govacs.org Hierarchical QSAR approaches can be particularly powerful for predicting the toxicity of halocarbons. nih.govacs.org

Parameter Estimation: Accurate modeling requires reliable data for properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc). cdc.gov Experimental determination or accurate computational estimation of these values for this compound is a prerequisite for robust modeling.

These models can help to assess the potential environmental risks associated with the compound and guide the development of greener alternatives. dtu.dk

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromopropyl)-2-chlorobenzene, and what are their respective advantages?

Methodological Answer: The compound can be synthesized via Grignard reagent intermediates. For example, reacting o-bromo-chloro-benzene with magnesium in the presence of ethyl bromide generates a mono-Grignard reagent, which reacts with diethylphosphine chloride (PEt₂Cl) to yield derivatives like 1-(Et₂P)-2-chlorobenzene (50% yield) . Another approach involves halogenated benzene precursors (e.g., 1,2-dichlorobenzene) reacted with magnesium to form Grignard intermediates, followed by alkylation or phosphorylation. Advantages include modularity for introducing substituents and compatibility with aryl halides. However, yields may vary due to competing side reactions, necessitating careful temperature control (0–6°C storage recommended for intermediates) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC or GC-MS to assess purity, comparing retention times against standards.
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, bromopropyl chain protons at δ 1.5–3.0 ppm).
    • FT-IR: Identify C-Br (~560 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • Elemental Analysis: Verify C, H, Br, Cl percentages against theoretical values (e.g., C₉H₁₀BrCl: C 49.24%, H 4.60%, Br 36.40%, Cl 16.15%). Cross-referencing with phase-change data (melting/boiling points) from NIST further validates purity .

Q. What are the key thermodynamic properties of this compound, and how were these values determined?

Methodological Answer: Phase-change data for structurally similar compounds (e.g., 1-bromo-2-propylbenzene) provide benchmarks:

PropertyValue (K)MethodReference
Boiling Point490.35TRC analysisLamneck, 1954
Melting Point226.77TRC analysisLamneck, 1954

These values were determined via controlled calorimetry under inert atmospheres. For halogenated analogs, CRC Handbook data (e.g., 1-bromo-2-chloroethane: bp 143–144°C, density 1.179 g/mL) suggest similar trends for bromopropyl derivatives .

Advanced Research Questions

Q. What strategies can be employed to optimize low yields in Grignard-mediated syntheses of halogenated benzene derivatives?

Methodological Answer: Low yields (e.g., <20% in some protocols ) arise from incomplete magnesium activation or competing Wurtz coupling. Optimization strategies include:

  • Magnesium Form: Using activated Mg powder (20% yield) instead of turnings (<10%) .
  • Temperature Control: Maintaining reflux conditions (40–60°C) to enhance reagent reactivity while minimizing decomposition.
  • Catalysts: Introducing trace iodine or 1,2-dibromoethane to initiate Grignard formation.
  • Solvent Purity: Ensuring anhydrous THF or diethyl ether to prevent hydrolysis.

Q. How should researchers address discrepancies in reported phase transition temperatures for halogenated aromatic compounds?

Methodological Answer: Discrepancies (e.g., ±0.3 K in boiling points ) may stem from measurement techniques or impurities. Mitigation steps:

  • Cross-Validation: Compare data from multiple authoritative sources (e.g., NIST , CRC Handbook ).
  • Recrystallization: Purify samples using gradient cooling (e.g., dichloromethane-hexane mixtures) .
  • DSC Analysis: Employ differential scanning calorimetry to resolve overlapping thermal events.

Q. What are the current applications of this compound in pharmaceutical intermediate synthesis, and what analytical methods validate its incorporation?

Methodological Answer: The compound serves as a precursor for tricyclic antidepressants (e.g., chlorimipramine) . Key validation methods:

  • X-ray Crystallography: Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm stereochemistry .
  • LC-MS/MS: Track incorporation into larger molecules via isotopic labeling or fragmentation patterns.
  • Bioactivity Assays: Test intermediate derivatives for receptor binding affinity (e.g., serotonin reuptake inhibition).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.